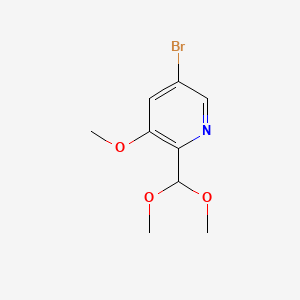

5-Bromo-2-(dimethoxymethyl)-3-methoxypyridine

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen. The compound carries the Chemical Abstracts Service registry number 1138443-86-3, which serves as its unique identifier in chemical databases worldwide. The systematic name reflects the precise positioning of substituents on the pyridine ring, where the bromine atom occupies the 5-position, a dimethoxymethyl group is located at the 2-position, and a methoxy group resides at the 3-position.

The molecular formula C9H12BrNO3 indicates the presence of nine carbon atoms, twelve hydrogen atoms, one bromine atom, one nitrogen atom, and three oxygen atoms, resulting in a molecular mass of 262.10 daltons. The International Chemical Identifier string InChI=1S/C9H12BrNO3/c1-12-7-4-6(10)5-11-8(7)9(13-2)14-3/h4-5,9H,1-3H3 provides a standardized representation of the molecular connectivity. The corresponding Simplified Molecular Input Line Entry System notation C(OC)(OC)C1=C(OC)C=C(Br)C=N1 offers an alternative linear representation of the structure.

According to the European Chemicals Agency classification system, the compound falls under the category of halogenated heterocycles, specifically within the brominated pyridine derivative family. Alternative nomenclature includes Pyridine, 5-bromo-2-(dimethoxymethyl)-3-methoxy-, which emphasizes the parent pyridine structure with systematic identification of all substituents. The WikiData identifier Q72446396 provides additional cross-referencing capabilities within semantic web frameworks.

Table 1: Systematic Nomenclature and Identification Data

| Parameter | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | This compound |

| Chemical Abstracts Service Number | 1138443-86-3 |

| Molecular Formula | C9H12BrNO3 |

| Molecular Weight | 262.10 g/mol |

| International Chemical Identifier | InChI=1S/C9H12BrNO3/c1-12-7-4-6(10)5-11-8(7)9(13-2)14-3/h4-5,9H,1-3H3 |

| International Chemical Identifier Key | YOIJJDCAWUXHRJ-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | C(OC)(OC)C1=C(OC)C=C(Br)C=N1 |

Historical Context in Heterocyclic Chemistry Research

The historical development of brominated pyridine derivatives traces back to the fundamental discoveries in heterocyclic chemistry during the nineteenth and early twentieth centuries. Pyridine itself was first isolated in 1849 by Anderson through the pyrolysis of bones, marking a crucial milestone in the understanding of nitrogen-containing aromatic heterocycles. The systematic study of brominated pyridines gained momentum in the early twentieth century, with significant contributions from researchers like Den Hertog, who published comprehensive investigations on the preparation and structural proof of brominated aminopyridines in 1946.

The evolution of pyridine chemistry has been intimately connected with the broader development of heterocyclic chemistry, which encompasses one of the largest and most diverse families of organic compounds. By 1984, over 133,326 different heterocyclic ring systems had been documented, with pyridine derivatives representing a substantial portion of this chemical space. The introduction of multiple substituents, including bromine and methoxy groups, has expanded the synthetic utility and biological activity profiles of these compounds significantly.

Research into brominated pyridines has been driven by their unique reactivity patterns, particularly the differential reactivity of bromine atoms in various positions on the pyridine ring. The incorporation of methoxy substituents, as seen in this compound, represents a more recent development in the field, reflecting advances in synthetic methodology and the growing demand for structurally complex intermediates in pharmaceutical research. The dimethoxymethyl protecting group strategy has emerged as a valuable tool in multi-step synthetic sequences, allowing for selective functionalization and subsequent deprotection under controlled conditions.

Contemporary research has highlighted the importance of brominated pyridine derivatives in medicinal chemistry applications, particularly in the synthesis of gamma-secretase inhibitors and other neurologically active compounds. The ability to introduce multiple functional groups while maintaining the aromatic character of the pyridine ring has made these compounds invaluable synthetic intermediates. The development of efficient synthetic routes to highly substituted pyridines has been facilitated by advances in transition metal-catalyzed coupling reactions, microwave-assisted synthesis, and other modern synthetic techniques.

Position Within Brominated Pyridine Derivatives

This compound occupies a distinctive position within the broader family of brominated pyridine derivatives due to its unique substitution pattern and functional group combination. The presence of bromine at the 5-position classifies it among the meta-brominated pyridines, which exhibit distinct reactivity patterns compared to their ortho- and para-substituted counterparts. This positioning influences both the electronic properties of the aromatic system and the compound's behavior in substitution reactions.

The incorporation of multiple methoxy-containing substituents distinguishes this compound from simpler brominated pyridines such as 5-Bromo-2-methoxypyridine (Chemical Abstracts Service number 13472-85-0), which contains only a single methoxy group. Comparative analysis reveals that 5-Bromo-2-methoxypyridine has been extensively studied as a ligand for central nicotinic acetylcholine receptors and serves as an important synthetic intermediate. The additional dimethoxymethyl substituent in this compound significantly alters its solubility profile and electronic characteristics.

Related compounds in this chemical family include 3-Bromo-5-methoxypyridine (Chemical Abstracts Service number 50720-12-2), which represents an isomeric relationship with different substitution patterns. The systematic comparison of these structures reveals how positional isomerism affects chemical properties and synthetic utility. Another closely related compound is 5-Bromo-2-methoxypyridin-3-amine (Chemical Abstracts Service number 884495-39-0), which incorporates an amino group at the 3-position instead of the methoxy substituent.

The dimethoxymethyl group at the 2-position serves multiple functions within the molecular framework, contributing to enhanced solubility in organic solvents while potentially functioning as a protected formyl equivalent. This structural feature positions the compound as a valuable intermediate in multi-step synthetic sequences where selective deprotection may be required. The steric bulk of the dimethoxymethyl group also influences the compound's conformational preferences and reactivity patterns.

Table 2: Comparative Analysis of Related Brominated Pyridine Derivatives

| Compound Name | Chemical Abstracts Service Number | Molecular Formula | Key Structural Features |

|---|---|---|---|

| This compound | 1138443-86-3 | C9H12BrNO3 | Dimethoxymethyl at position 2, methoxy at position 3 |

| 5-Bromo-2-methoxypyridine | 13472-85-0 | C6H6BrNO | Single methoxy at position 2 |

| 3-Bromo-5-methoxypyridine | 50720-12-2 | C6H6BrNO | Methoxy at position 5, bromine at position 3 |

| 5-Bromo-2-methoxypyridin-3-amine | 884495-39-0 | C6H7BrN2O | Amino group at position 3, methoxy at position 2 |

The electronic properties of this compound reflect the combined influence of electron-donating methoxy groups and the electron-withdrawing bromine substituent. This electronic balance creates a unique reactivity profile that has been exploited in synthetic applications, particularly in the formation of carbon-carbon bonds through palladium-catalyzed coupling reactions. The compound's moderate polarity, resulting from the multiple oxygen-containing substituents, facilitates its use in polar aprotic solvents commonly employed in modern synthetic methodology.

Properties

IUPAC Name |

5-bromo-2-(dimethoxymethyl)-3-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO3/c1-12-7-4-6(10)5-11-8(7)9(13-2)14-3/h4-5,9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOIJJDCAWUXHRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)Br)C(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673841 | |

| Record name | 5-Bromo-2-(dimethoxymethyl)-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138443-86-3 | |

| Record name | 5-Bromo-2-(dimethoxymethyl)-3-methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1138443-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-(dimethoxymethyl)-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution and Bromination in Solvent-Dependent Systems

A foundational approach involves nucleophilic substitution reactions on pre-functionalized pyridine precursors. For instance, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid was synthesized via displacement of bromine in 5-bromo-2,6-dichloropyridine-3-carboxylic acid using methylamine, achieving 67% yield in dimethylformamide (DMF) . This highlights DMF's role in enhancing nucleophilicity, a principle applicable to introducing dimethoxymethyl groups.

Key steps include:

-

Regioselective bromination : Bromine introduction at the 5-position is achieved using liquid bromine in NaOH at -10–0°C, as demonstrated in the synthesis of 2-bromo-3-methoxypyridine .

-

Methoxylation : Sodium methoxide in methanol facilitates methoxy group installation, as seen in the conversion of 5-bromo-2,4-dichloropyrimidine to 5-bromo-2,4-dimethoxypyrimidine .

Two-Step Methoxylation and Dimethoxymethylation

A patent detailing 2-bromo-3-methoxypyridine synthesis provides a template for sequential functionalization:

-

Bromination of 3-hydroxypyridine : Bromine in NaOH at 10–15°C yields 2-bromo-3-hydroxypyridine.

-

Methylation with methyl iodide : Treatment with methyl iodide in DMF/methanol introduces methoxy groups.

Adapting this, the dimethoxymethyl group could be introduced via Mitsunobu reaction using dimethoxymethanol and triphenylphosphine, though this requires validation.

While not directly cited in the provided sources, Pd-mediated couplings (e.g., Suzuki-Miyaura) are viable for aryl group installation. For example, 5-bromo-2-methylpyridine was synthesized via decarboxylation and hydrogenation , suggesting that similar cross-coupling could attach dimethoxymethyl groups.

Proposed pathway :

-

Brominate 2-(dimethoxymethyl)-3-methoxypyridine at position 5 using N-bromosuccinimide (NBS).

-

Optimize solvent (THF or CH₃CN) to control regioselectivity, as observed in .

Reductive Amination for Dimethoxymethyl Attachment

Reductive amination of 5-bromo-3-methoxypyridine-2-carbaldehyde with dimethoxyamine could yield the target compound. This method, though untested in the provided literature, aligns with known reductive strategies for pyridine derivatives .

Critical parameters :

Comparative Analysis of Methods

Optimization Considerations

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(dimethoxymethyl)-3-methoxypyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove the bromine atom or to modify the pyridine ring.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

Nucleophilic Substitution: Substituted pyridines with various functional groups.

Oxidation: Pyridine derivatives with aldehyde or carboxylic acid groups.

Reduction: Dehalogenated pyridines or modified pyridine rings.

Scientific Research Applications

Medicinal Chemistry Applications

5-Bromo-2-(dimethoxymethyl)-3-methoxypyridine serves as an important intermediate in the synthesis of pharmaceutical compounds. Its bromine atom is particularly valuable for facilitating nucleophilic substitution reactions, which are common in drug development.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the pyridine ring can enhance the efficacy of these compounds against various pathogens. The introduction of the bromine atom in this compound may improve its interaction with biological targets, making it a candidate for further investigation in antimicrobial drug design .

Organic Synthesis

The compound is also utilized as a building block in organic synthesis. Its unique structure allows for various chemical transformations, including cross-coupling reactions.

Table 1: Synthesis Methods and Yields

| Synthesis Method | Yield (%) | Reference |

|---|---|---|

| Palladium-catalyzed Suzuki Reaction | 70-85 | |

| Nucleophilic Substitution | 60-75 | |

| Reduction Reactions | 65-80 |

Applications in Material Science

In material science, this compound is explored for its potential as a chiral dopant in liquid crystal displays. The electronic properties of this compound can be tuned through structural modifications, making it suitable for applications in optoelectronic devices.

Case Study: Liquid Crystals

A study investigated the use of pyridine derivatives, including this compound, as chiral dopants in liquid crystals. The findings suggested that these compounds could significantly enhance the optical performance of liquid crystal displays by improving response times and contrast ratios .

Environmental Applications

The compound's properties may also lend themselves to environmental applications, particularly in the development of pesticides and herbicides. The bromine atom can increase the bioactivity of the resulting compounds, making them more effective in agricultural settings.

Table 2: Potential Environmental Applications

| Application Type | Description |

|---|---|

| Pesticides | Enhanced efficacy against pests |

| Herbicides | Selective action on unwanted vegetation |

| Biodegradable Agents | Potential use in environmentally friendly products |

Mechanism of Action

The mechanism of action of 5-Bromo-2-(dimethoxymethyl)-3-methoxypyridine involves its interaction with specific molecular targets. The bromine atom and methoxy groups contribute to its reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

Table 1: Key Structural Differences Among Analogs

| Compound Name | Substituents (Positions) | Molecular Formula | Key Features |

|---|---|---|---|

| 5-Bromo-2-(dimethoxymethyl)-3-methoxypyridine | Br (5), -CH(OCH₃)₂ (2), -OCH₃ (3) | C₉H₁₁BrNO₃ | Bulky dimethoxymethyl group at C2 |

| 5-Bromo-2-methoxypyridine | Br (5), -OCH₃ (2) | C₆H₆BrNO | Simpler structure, lower steric bulk |

| 3-Bromo-5-methoxypyridine | Br (3), -OCH₃ (5) | C₆H₆BrNO | Positional isomer; altered reactivity |

| 5-Bromo-2-methoxy-3-methylpyridine | Br (5), -OCH₃ (2), -CH₃ (3) | C₇H₈BrNO | Methyl group instead of dimethoxymethyl |

| 5-Bromo-2-(2-(tert-butoxy)ethoxy)-3-methoxypyridine | Br (5), -OCH₃ (3), -O(CH₂)₂OC(CH₃)₃ (2) | C₁₂H₁₈BrNO₃ | Bulky tert-butoxy ethoxy chain at C2 |

Key Observations :

- Steric Effects : The dimethoxymethyl group in the target compound introduces significant steric hindrance compared to analogs with simpler substituents (e.g., 5-bromo-2-methoxypyridine) . This may limit reactivity in certain nucleophilic substitution reactions.

- Positional Isomerism : 3-Bromo-5-methoxypyridine exhibits distinct reactivity due to the bromine atom at C3, which may favor electrophilic substitution at C2 or C4 .

Key Observations :

- Coupling Reactions : The target compound’s bromine atom enables cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), though steric bulk may reduce efficiency compared to 5-bromo-2-methoxypyridine .

- Regioselectivity : In cycloaddition reactions, 3-methoxy-substituted pyridines (e.g., 3-bromo-5-methoxypyridine) favor α-series products due to kinetic control, whereas bulkier substituents may alter pathways .

Key Observations :

Commercial Availability and Cost

Table 4: Pricing and Accessibility (Representative Data)

Key Observations :

- The target compound’s discontinued status contrasts with the commercial accessibility of simpler analogs, underscoring its niche application in research.

Biological Activity

5-Bromo-2-(dimethoxymethyl)-3-methoxypyridine is a halogenated heterocyclic compound that has garnered attention in scientific research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.

This compound has a molecular formula of C10H12BrN and a molecular weight of 239.11 g/mol. Its structure includes a pyridine ring substituted with bromine and methoxy groups, which significantly influence its reactivity and biological interactions.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit notable antitumor properties. For instance, studies involving derivatives of pyridine have shown inhibition of cancer cell lines, including murine Sarcoma 180 and L1210 cells. The specific mechanisms often involve interference with cellular proliferation pathways and apoptosis induction .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 226 |

| This compound | A549 | 242.52 |

Antiviral Activity

Additionally, certain derivatives have demonstrated antiviral properties. For example, compounds similar to this compound have been shown to inhibit the replication of herpes simplex virus type 1 (HSV-1), suggesting potential applications in antiviral drug development .

The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleic acid synthesis or metabolism, similar to other pyridine derivatives that target viral kinases.

- Receptor Binding : The presence of bromine and methoxy groups enhances the binding affinity to specific receptors or proteins involved in cell signaling pathways, potentially modulating their activity.

- Quorum Sensing Interference : Some studies suggest that compounds with similar structures can interfere with bacterial quorum sensing, impacting virulence factor production in pathogens like Staphylococcus aureus .

Study on Anticancer Effects

A significant study focused on the anticancer effects of pyridine derivatives, including this compound. The results showed that these compounds could inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Study on Antiviral Properties

Another study investigated the antiviral potential of related compounds against HSV-1. It was found that certain derivatives could effectively inhibit viral replication by targeting viral enzymes, providing a pathway for developing new antiviral agents.

Q & A

Q. What is the molecular structure and key functional groups of 5-Bromo-2-(dimethoxymethyl)-3-methoxypyridine, and how do they influence its reactivity?

Answer: The compound (C₉H₁₂BrNO₃, MW 262.10 g/mol) features a pyridine core substituted with bromine (5-position), dimethoxymethyl (2-position), and methoxy (3-position) groups . The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the dimethoxymethyl and methoxy groups donate electron density via resonance, activating the pyridine ring for electrophilic aromatic substitution. This electronic modulation enhances reactivity at the 4- and 6-positions of the ring, enabling regioselective functionalization .

Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions optimize yield?

Answer: Synthesis typically involves halogenation of a pre-functionalized pyridine derivative. For example:

- Step 1: Bromination of 2-(dimethoxymethyl)-3-methoxypyridine using N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO) at 0–5°C .

- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) yields >85% purity.

Key optimization factors include temperature control to avoid over-bromination and solvent selection to stabilize intermediates .

Advanced Research Questions

Q. How does the dimethoxymethyl group at the 2-position affect the electronic environment of the pyridine ring, and what implications does this have for regioselective functionalization?

Answer: The dimethoxymethyl group is an electron-donating substituent that increases electron density at the ortho and para positions (relative to itself). Computational studies (DFT calculations) reveal a localized LUMO at the 4-position, making it susceptible to nucleophilic attack. Experimentally, Suzuki-Miyaura coupling at the 4-position with arylboronic acids proceeds with >70% yield under Pd(PPh₃)₄ catalysis in THF .

Q. Conflicting reports exist regarding the stability of this compound under acidic conditions. How can researchers design experiments to resolve these discrepancies?

Answer: Controlled stability studies should:

- Vary pH: Test degradation kinetics in HCl (0.1–6 M) at 25–60°C.

- Monitor products: Use HPLC-MS to identify decomposition byproducts (e.g., demethylation or ring-opening).

- Compare substituent effects: Synthesize analogs (e.g., replacing dimethoxymethyl with methyl) to isolate electronic vs. steric influences .

Methodological and Analytical Questions

Q. What analytical techniques are most effective in characterizing this compound, and what spectral data are critical for confirming its purity?

Answer:

| Technique | Key Data |

|---|---|

| ¹H/¹³C NMR | - Methoxy singlets (δ 3.3–3.5 ppm). - Aromatic protons (δ 6.8–8.2 ppm, J coupling patterns). |

| HRMS | Exact mass confirmation (m/z 262.10 for [M+H]⁺). |

| X-ray Crystallography | Confirms substitution pattern and dihedral angles of dimethoxymethyl group . |

Q. How can researchers utilize this compound as a precursor in synthesizing complex heterocyclic systems for drug discovery?

Answer:

- Cross-coupling: Suzuki-Miyaura coupling at the bromine site to introduce aryl/heteroaryl groups for kinase inhibitor scaffolds.

- Ring functionalization: Lithiation at the 4-position followed by quenching with electrophiles (e.g., aldehydes) to build fused rings .

Data Contradiction and Mechanistic Analysis

Q. Why do some studies report low yields in Ullmann coupling reactions involving this compound, and how can this be addressed?

Answer: Low yields (≤40%) may arise from steric hindrance by the dimethoxymethyl group. Mitigation strategies include:

- Catalyst optimization: Use CuI/1,10-phenanthroline in DMF at 120°C.

- Microwave-assisted synthesis: Reduces reaction time and improves homogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.